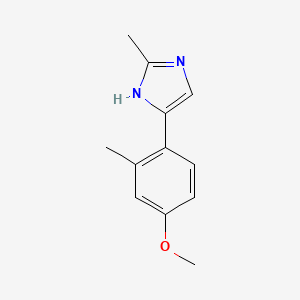![molecular formula C36H26N4O2 B3826224 N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide](/img/structure/B3826224.png)
N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide
Descripción general
Descripción
N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide is a complex organic compound with significant potential in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as benzamidine and phenylacetonitrile under acidic or basic conditions.
Substitution Reactions: The synthesized pyrimidine core undergoes substitution reactions with benzoyl chloride and aniline derivatives to introduce the benzamide and phenyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenic properties.
2-Phenyl substituted benzimidazole derivatives: Exhibits antiproliferative and antimicrobial activities.
Uniqueness
N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide stands out due to its unique pyrimidine core and specific substitution pattern, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[4-[2-(4-benzamidophenyl)-6-phenylpyrimidin-4-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N4O2/c41-35(28-12-6-2-7-13-28)37-30-20-16-26(17-21-30)33-24-32(25-10-4-1-5-11-25)39-34(40-33)27-18-22-31(23-19-27)38-36(42)29-14-8-3-9-15-29/h1-24H,(H,37,41)(H,38,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUAKFPSMLPFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)NC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{(E)-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}benzoate](/img/structure/B3826144.png)
![(4E)-4-[(2-pentoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B3826151.png)
![1H-naphtho[1,2-e][1,3]oxazin-2-ol](/img/structure/B3826154.png)

![2-{4-[(4-iodoanilino)carbonyl]phenyl}-N~5~-(4-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3826166.png)
![2-{4-[4-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID](/img/structure/B3826173.png)
![4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine](/img/structure/B3826178.png)
![N,N'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenylene]}diacetamide](/img/structure/B3826180.png)

![N,N'-[(1-phenyl-1,1-ethanediyl)bis(4,1-phenyleneoxy-4,1-phenylene)]bis(4-nitrobenzamide)](/img/structure/B3826199.png)



![2-METHYL-N-{3-[(2E)-3-{4-[(1E)-3-[3-(2-METHYLPROP-2-ENAMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]PHENYL}PROP-2-ENOYL]PHENYL}PROP-2-ENAMIDE](/img/structure/B3826227.png)
